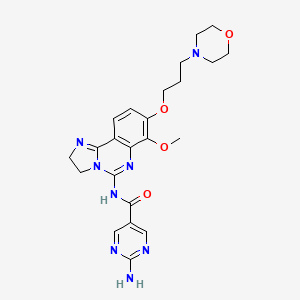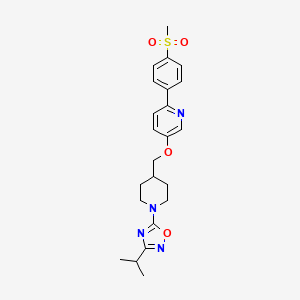
Chlorhydrate de sélégiline
Vue d'ensemble
Description
Le sélégiline hydrochlorure est un inhibiteur sélectif et irréversible de la monoamine oxydase de type B (MAO-B). Il est principalement utilisé dans le traitement de la maladie de Parkinson et du trouble dépressif majeur. En inhibant la MAO-B, le sélégiline hydrochlorure contribue à augmenter les niveaux de dopamine dans le cerveau, ce qui est crucial pour gérer les symptômes de la maladie de Parkinson .
Mécanisme D'action
Target of Action
Selegiline hydrochloride primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter essential for various functions in the body . By inhibiting MAO-B, Selegiline increases the dopamine levels in the brain .
Mode of Action
Selegiline hydrochloride binds to MAO-B within the nigrostriatal pathways in the central nervous system . This binding blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .
Biochemical Pathways
Selegiline’s action on MAO-B affects the dopamine metabolism pathway in the brain . By inhibiting MAO-B, Selegiline prevents the breakdown of dopamine, leading to increased dopamine concentrations . This has downstream effects on various neurological functions, as dopamine is a crucial neurotransmitter involved in movement, mood, and reward mechanisms.
Pharmacokinetics
Selegiline hydrochloride exhibits highly variable pharmacokinetics . After oral administration, it is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of Selegiline is approximately 10% . It has an apparent volume of distribution of 1854L and an elimination half-life of about 1.5 hours .
Result of Action
The primary molecular effect of Selegiline’s action is the increased concentration of dopamine in the brain . This results in enhanced dopaminergic activity, which can alleviate symptoms of conditions like Parkinson’s disease . Cellular studies have also suggested that Selegiline may have neuroprotective mechanisms and a disease-modifying effect .
Action Environment
The action of Selegiline hydrochloride can be influenced by various environmental factors. For instance, food can cause at least a 3-fold increase in the Cmax and area under the concentration-time curve of Selegiline . Furthermore, the compound’s effects may also be modulated by the individual’s physiological state and the presence of other medications .
Applications De Recherche Scientifique
Le sélégiline hydrochlorure a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des enzymes monoamine oxydase.
Biologie : La recherche sur le sélégiline hydrochlorure aide à comprendre le rôle de la dopamine dans les fonctions neurologiques.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans la maladie de Parkinson, la dépression et la maladie d'Alzheimer.
Industrie : Le sélégiline hydrochlorure est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle qualité
5. Mécanisme d'Action
Le sélégiline hydrochlorure exerce ses effets en inhibant sélectivement et irréversiblement la monoamine oxydase de type B (MAO-B). Cette inhibition empêche la dégradation de la dopamine dans le cerveau, augmentant ainsi ses niveaux et améliorant l'activité dopaminergique. Le composé se lie à la MAO-B dans les voies nigrostriatales du système nerveux central, bloquant le métabolisme microsomal de la dopamine .
Composés Similaires :
Rasagiline : Un autre inhibiteur de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Phénelzine : Un inhibiteur non sélectif de la monoamine oxydase utilisé comme antidépresseur.
Tranylcypromine : Un autre inhibiteur non sélectif de la monoamine oxydase utilisé pour la dépression.
Comparaison : Le sélégiline hydrochlorure est unique par son inhibition sélective de la MAO-B, ce qui le rend particulièrement efficace pour augmenter les niveaux de dopamine sans les effets secondaires graves associés aux inhibiteurs de la MAO non sélectifs. Contrairement à la rasagiline, le sélégiline hydrochlorure possède également des propriétés neuroprotectrices et est utilisé dans le traitement du trouble dépressif majeur .
Analyse Biochimique
Biochemical Properties
Selegiline hydrochloride plays a significant role in biochemical reactions. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking the metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra . This interaction with MAO-B and dopamine is crucial for its therapeutic effects.
Cellular Effects
Selegiline hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by preventing the premature degradation of dopamine, an essential neurotransmitter . This action results in increased dopaminergic activity, which is particularly beneficial in the management of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of Selegiline hydrochloride is primarily through the inhibition of MAO-B. It acts as a ‘suicide’ substrate for the enzyme; it is converted by MAO to an active moiety which combines irreversibly with the active site and/or the enzyme’s essential FAD cofactor . This irreversible inhibition increases brain levels of dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, some patients given Selegiline hydrochloride may experience an exacerbation of levodopa associated side effects, presumably due to the increased amounts of dopamine reaction with super sensitive post-synaptic receptors .
Dosage Effects in Animal Models
In animal models, the effects of Selegiline hydrochloride vary with different dosages. For instance, a dose of 0.5 mg per kg body weight per day has been shown to be effective in improving short-term memory, reducing signs of cognitive dysfunction, and increasing life expectancy in older dogs with cognitive dysfunction syndrome .
Metabolic Pathways
Selegiline hydrochloride is involved in several metabolic pathways. It undergoes extensive metabolism, presumably attributable to presystemic clearance in the gut and liver . The major plasma metabolites are N-desmethylselegiline, L-amphetamine, and L-methamphetamine . Only N-desmethylselegiline has MAO-B inhibiting activity .
Transport and Distribution
Selegiline hydrochloride is widely distributed throughout the body; its concentration is especially high in the liver, kidney, stomach, intestinal wall, and brain . It is rapidly absorbed from the gastrointestinal tract .
Subcellular Localization
The subcellular localization of Selegiline hydrochloride is primarily associated with the outer membrane of mitochondria where MAO-B, the enzyme it inhibits, is located . This localization is crucial for its ability to increase brain levels of dopamine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sélégiline hydrochlorure peut être synthétisé par réaction du 2-méthylamino-1-phénylpropane avec le bromure de propargyle en présence de carbonate de potassium. La réaction est généralement effectuée dans des solvants tels que le chloroforme, le dichlorométhane, le méthanol ou le diméthylformamide à des températures allant de 5 °C au point d'ébullition du mélange réactionnel. La base résultante est ensuite convertie en sel d'hydrochlorure en utilisant du chlorure d'hydrogène dans l'isopropanol .
Méthodes de production industrielle : La production industrielle du sélégiline hydrochlorure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin de garantir un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le sélégiline hydrochlorure subit plusieurs types de réactions chimiques, notamment :
Oxydation : La sélégiline peut être oxydée pour former divers métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution : La sélégiline peut subir des réactions de substitution, en particulier à l'atome d'azote.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le sulfate cérique d'ammonium.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme le bromure de propargyle sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la désméthylselegiline, la lévométhamphétamine et la lévoamphétamine .
Comparaison Avec Des Composés Similaires
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Phenelzine: A non-selective monoamine oxidase inhibitor used as an antidepressant.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor used for depression.
Comparison: Selegiline hydrochloride is unique in its selective inhibition of MAO-B, which makes it particularly effective in increasing dopamine levels without the severe side effects associated with non-selective MAO inhibitors. Unlike rasagiline, selegiline hydrochloride also has neuroprotective properties and is used in the treatment of major depressive disorder .
Propriétés
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-51-9 (Parent) | |
| Record name | Selegiline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044584 | |
| Record name | Selegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
The action of selegiline is thought to be related to its irreversible inhibition of monoamine oxidase type B (MAO B), the major form of the enzyme in the human brain. MAO B, which is involved in the oxidative deamination of dopamine in the brain, is inhibited when selegiline binds covalently and stoichiometrically to the isoalloxazine flavin adenine dinucleotide (FAD) at its active center. Administration of 10 mg of selegiline a day produces almost complete inhibition of MAO B in the brain. Selegiline becomes a nonselective inhibitor of all monamine oxidase (MAO) at higher doses, possibly at 20 to 40 mg a day. At these doses, tyramine-mediated hypertensive reaction with MAO A blockade ("cheese reactions") may occur. /Selegiline/, Selegiline (or its metabolites) may also act through other mechanisms to increase dopaminergic activity, including interfering with dopamine reuptake at the synapse. /Selegiline/, The mechanism of action of selegiline is complex and cannot be explained solely by its MAO-B inhibitory action. Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), 6-hydroxydopamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), methyl-beta-acetoxyethyl-2-chloroethylamine (AF64A), and 5,6-dihydroxyserotonin, which damage dopaminergic, adrenergic, cholinergic, and sertoninergic neurons, respectively. Selegiline produces an amphetamine-like effect, enhances the release of dopamine, and blocks the reuptake of dopamine. It stimulates gene expression of L-aromatic amino acid decarboxylase, increases striatal phenylethylamine levels, and activates dopamine receptors. Selegiline reduces the production of oxidative radicals, up-regulates superoxide dismutase and catalase, and suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine. Selegiline compensates for loss of target-derived trophic support, delays apoptosis in serum-deprived cells, and blocks apoptosis-related fall in the mitochondrial membrane potential. Most of the aforementioned properties occur independently of selegiline's efficacy to inhibit MAO-B. /Selegiline/, Selegiline is a selective inhibitor of monoamine oxidase-B (MAO-B) at a dose of 10 mg/day and is given to patients with Parkinson's disease as an adjunct to levodopa therapy. By inhibiting MAO-B, selegiline increases the dopamine levels in the substantia nigra. Selegiline also blocks dopamine re-uptake from the synaptic cleft, thus increasing the dopamine concentrations in the brain. ... /Selegiline/, For more Mechanism of Action (Complete) data for SELEGILINE HYDROCHLORIDE (6 total), please visit the HSDB record page. | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
14611-52-0 | |
| Record name | Selegiline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selegiline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-142 °C | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




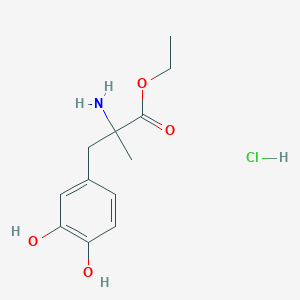
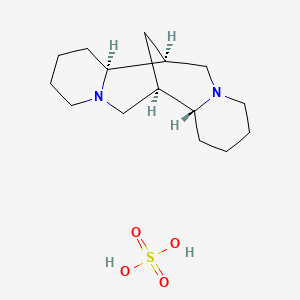
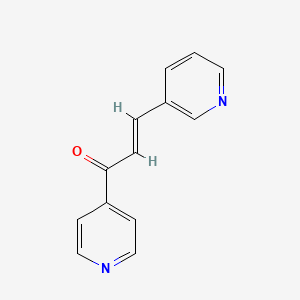
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

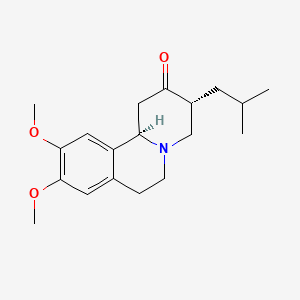
![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)

